![molecular formula C14H19NO B7514904 N-methyl-N-(1-phenylethyl)cyclobutanecarboxamide](/img/structure/B7514904.png)
N-methyl-N-(1-phenylethyl)cyclobutanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-(1-phenylethyl)cyclobutanecarboxamide, also known as CX-5461, is a small molecule that has been shown to have potential as a cancer therapeutic agent. It was first synthesized in 2005 by researchers at the University of Queensland, Australia, and has since been the subject of numerous scientific studies.
Wirkmechanismus
N-methyl-N-(1-phenylethyl)cyclobutanecarboxamide acts by binding to a specific region of RNA polymerase I, known as the DNA-binding cleft. This prevents the enzyme from properly interacting with DNA and initiating the transcription of ribosomal RNA. As a result, the production of new ribosomes is disrupted, leading to a decrease in protein synthesis and ultimately cell death.
Biochemical and Physiological Effects
In addition to its effects on cancer cells, N-methyl-N-(1-phenylethyl)cyclobutanecarboxamide has been shown to have a number of other biochemical and physiological effects. For example, it has been shown to induce the activation of the p53 tumor suppressor pathway, which can lead to cell cycle arrest and apoptosis. It has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-methyl-N-(1-phenylethyl)cyclobutanecarboxamide is that it has been shown to be effective against a wide range of cancer types, including breast, ovarian, and pancreatic cancer. However, one limitation is that it can be toxic to normal cells at high concentrations, which may limit its use in clinical settings.
Zukünftige Richtungen
There are several potential future directions for research on N-methyl-N-(1-phenylethyl)cyclobutanecarboxamide. One area of interest is the development of combination therapies that can enhance its effectiveness against cancer cells while minimizing toxicity to normal cells. Another area of interest is the identification of biomarkers that can help predict which patients are most likely to benefit from treatment with N-methyl-N-(1-phenylethyl)cyclobutanecarboxamide. Finally, there is ongoing research into the development of new RNA polymerase inhibitors that may be even more effective than N-methyl-N-(1-phenylethyl)cyclobutanecarboxamide.
Synthesemethoden
The synthesis of N-methyl-N-(1-phenylethyl)cyclobutanecarboxamide involves several steps, including the reaction of cyclobutanone with phenylmagnesium bromide, followed by the reaction of the resulting compound with methylamine. The final step involves the addition of a carboxylic acid derivative to form the desired product.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-(1-phenylethyl)cyclobutanecarboxamide has been shown to selectively target cancer cells by inhibiting RNA polymerase I, a key enzyme involved in the synthesis of ribosomal RNA. This results in the disruption of ribosome biogenesis and ultimately leads to the death of cancer cells.
Eigenschaften
IUPAC Name |
N-methyl-N-(1-phenylethyl)cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-11(12-7-4-3-5-8-12)15(2)14(16)13-9-6-10-13/h3-5,7-8,11,13H,6,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLFBAOPDKBNNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N(C)C(=O)C2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(1-phenylethyl)cyclobutanecarboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.